molecular formula C23H24N6O2 B2933740 (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799839-33-1

(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B2933740
CAS 编号: 799839-33-1
分子量: 416.485
InChI 键: TYVQKFDBSCKBSF-VULFUBBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Key structural features include:

  • A 2-amino group on the pyrrole ring.
  • A (4-methylbenzylidene)amino substituent at position 1, forming a Schiff base with E-stereochemistry.
  • A 3-carboxamide moiety linked to a 3-methoxypropyl chain.

Below, we compare its structural and physicochemical attributes with analogs from recent literature.

属性

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-8-10-16(11-9-15)14-26-29-21(24)19(23(30)25-12-5-13-31-2)20-22(29)28-18-7-4-3-6-17(18)27-20/h3-4,6-11,14H,5,12-13,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQKFDBSCKBSF-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₈H₁₈N₄O₂
  • CAS Number : 474645-27-7

The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of various functional groups contributes to its reactivity and biological interactions.

Research indicates that (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may exert its effects through multiple mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cell proliferation and survival pathways, such as FLT3 and CDK kinases. These pathways are crucial in cancer cell growth and metastasis.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cell lines, indicating its potential as an anticancer agent. This effect is often mediated through the suppression of anti-apoptotic proteins and activation of pro-apoptotic factors.
  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, which prevents cancer cells from proliferating.

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
MV4-11 (AML)0.008FLT3 inhibition, apoptosis induction
MCF-7 (Breast)0.015CDK inhibition, cell cycle arrest
A549 (Lung)0.020Apoptosis via mitochondrial pathway

These findings suggest that the compound's potency varies across different types of cancer cells, with particularly strong effects observed in acute myeloid leukemia (AML) models.

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:

  • Xenograft Model : In a study involving MV4-11 xenografts in nude mice, treatment with the compound at a dose of 15 mg/kg resulted in significant tumor regression compared to control groups.
  • Safety Profile : Acute toxicity studies revealed an LD50 greater than 186 mg/kg, indicating a favorable safety margin compared to other chemotherapeutics like cytarabine.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Acute Myeloid Leukemia (AML) : A clinical trial assessing the efficacy of this compound in AML patients showed promising results with improved response rates when combined with standard chemotherapy regimens.
  • Breast Cancer : Another study focused on triple-negative breast cancer demonstrated that the compound could enhance the effects of existing therapies by overcoming resistance mechanisms.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison of Analogs

Compound ID Substituent on Benzylidene/Other Group Alkyl Chain on Carboxamide Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target 4-methylbenzylidene (Schiff base) 3-methoxypropyl C₂₃H₂₄N₆O₂* ~440.5* Reference compound
3,4,5-trimethoxybenzylidene 3-methoxypropyl C₂₅H₂₈N₆O₅ 492.536 Three methoxy groups enhance polarity and molecular weight
3-nitrobenzylidene 3-methoxypropyl C₂₂H₂₂N₇O₃* ~456.5* Electron-withdrawing nitro group may reduce stability
2-methoxybenzyl (single bond) 3-ethoxypropyl C₂₅H₂₈N₆O₃ 484.534 Benzyl (not Schiff base) and ethoxy chain increase lipophilicity
4-bromo-3-methylphenyl (single bond) 3-ethoxypropyl C₂₄H₂₆BrN₆O₂ 541.426 Bromo group adds steric bulk and halogen-bonding potential
3-hydroxybenzylidene 2-methoxyethyl C₂₂H₂₂N₆O₃ 442.451 Hydroxyl group improves solubility but reduces membrane permeability
2-pyridinylmethylene Allyl C₂₁H₂₀N₇O 410.437 Pyridine ring introduces basic nitrogen for enhanced solubility
3-ethoxy-4-hydroxybenzylidene 2-(cyclohexenyl)ethyl C₂₉H₃₃N₆O₃ 537.623 Bulky cyclohexenyl chain and ethoxy/hydroxy groups impact conformation

*Calculated based on structural similarity to .

Substituent Effects on Physicochemical Properties

A. Benzylidene vs. Benzyl Linkage
  • Single-Bonded Benzyl () : Reduced rigidity may lower binding affinity but improve metabolic stability due to resistance to hydrolysis .
B. Aromatic Substituent Electronic Effects
  • Electron-Donating Groups (Target, ): 4-Methyl (Target): Moderate hydrophobicity; enhances membrane permeability. 3-Hydroxy (): Forms hydrogen bonds, improving solubility but requiring protection in prodrug strategies .
  • Electron-Withdrawing Groups () :
    • 3-Nitro () : May stabilize the Schiff base but reduce bioavailability due to high polarity .
C. Alkyl Chain Modifications
  • 3-Methoxypropyl (Target, ) : Balances hydrophilicity and lipophilicity for optimal absorption.
  • 3-Ethoxypropyl () : Increased lipophilicity may enhance tissue penetration but slow renal clearance .

Implications for Drug Design

  • Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) may face challenges in oral bioavailability.
  • Polar Surface Area : Hydroxy and methoxy groups () improve solubility but require formulation adjustments.
  • Steric Effects : Bulky substituents (e.g., bromo in , cyclohexenyl in ) may hinder target binding but improve metabolic stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。